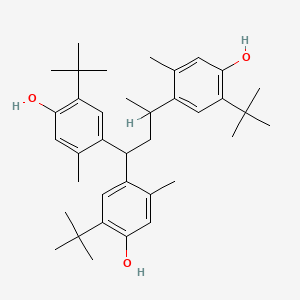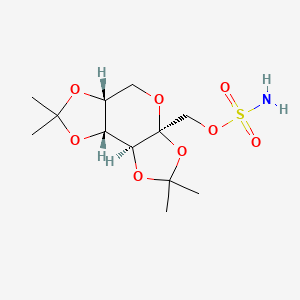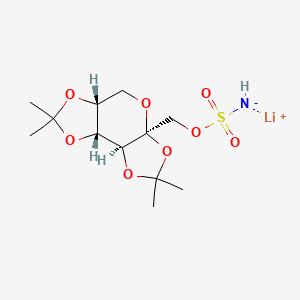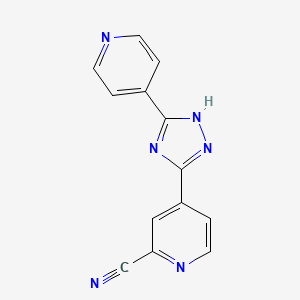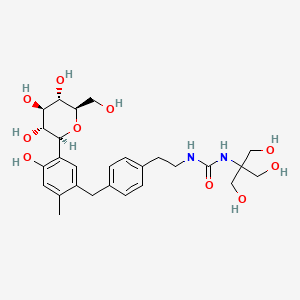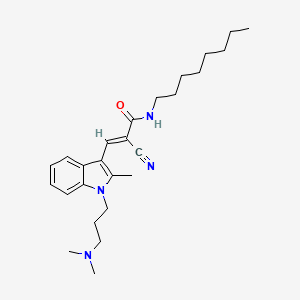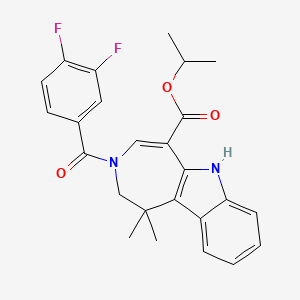
Turofexorate isopropyl
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Turofexorate isopropyl, also known as FXR-450, is a potent, selective, and orally bioavailable FXR agonist . The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses .
Mode of Action
As an FXR agonist, this compound binds to the FXR receptor, activating it . This activation leads to the transcription of genes involved in various metabolic pathways . The compound shows high selectivity for the FXR receptor, with no significant cross-reactivity with other receptors such as LXRα, LXRβ, PPARα, PPARγ, PPARδ, RXRα, RARγ, VDR, SXR, ERα, ERβ, GR, AR, MR, and PR observed at concentrations up to 10 μM .
Biochemical Pathways
The activation of the FXR receptor by this compound affects several biochemical pathways. It up-regulates genes under the control of the human bile salt excretory pump (BSEP), human small heterodimer partner (SHP), and mouse intestinal bile acid binding protein (IBABP) genes . This results in significant induction of mRNAs encoding for BSEP, SHP, and IBABP in human cell cultures .
Pharmacokinetics
It is known that the compound has good oral bioavailability and a protracted half-life . It also shows a modest volume of distribution and low clearance .
Result of Action
The activation of the FXR receptor by this compound leads to changes in the transcription of genes involved in metabolic pathways. This results in effects on cholesterol and triglyceride levels, with the compound showing potent effects on cholesterol and triglyceride lowering in LDLR -/- mice . It also has antiatherogenic activity with respect to the reduction of aortic arch lesions .
Analyse Biochimique
Biochemical Properties
Turofexorate isopropyl plays a significant role in biochemical reactions as it interacts with the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis . The nature of this interaction is that of an agonist, meaning this compound binds to FXR and activates it .
Cellular Effects
This compound influences cell function by modulating the activity of FXR. This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of FXR can lead to the upregulation of genes involved in bile acid transport and metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with FXR. As an agonist, it binds to FXR and induces a conformational change that allows the receptor to regulate the expression of target genes . This can lead to changes in bile acid synthesis, transport, and metabolism .
Metabolic Pathways
This compound is involved in the FXR signaling pathway, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism . The exact enzymes or cofactors it interacts with within this pathway are not specified in the available literature.
Transport and Distribution
Given its role as an FXR agonist, it is likely to be distributed wherever FXR is expressed, including the liver, intestine, and kidneys .
Subcellular Localization
The subcellular localization of this compound is likely to be within the nucleus, given that FXR is a nuclear receptor . Its activity or function may be influenced by its localization to this compartment, where it can interact with FXR and modulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of turofexorate isopropyl involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
- Formation of the indole core through cyclization reactions.
- Introduction of the fluorobenzoyl group via Friedel-Crafts acylation.
- Esterification to introduce the isopropyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Turofexorate isopropyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole core or the fluorobenzoyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidized derivatives with modified functional groups.
- Reduced products with alcohol groups.
- Substituted compounds with different halogen atoms .
Applications De Recherche Scientifique
Turofexorate isopropyl has a wide range of scientific research applications:
Chemistry: Used as a model compound to study FXR agonists and their chemical properties.
Biology: Investigated for its role in modulating bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and nonalcoholic steatohepatitis.
Industry: Utilized in the development of new drugs targeting FXR and related pathways
Comparaison Avec Des Composés Similaires
Cilofexor: Another FXR agonist with similar binding properties.
Nidufexor: Known for its potent FXR activation and therapeutic potential.
Tropifexor: A highly selective FXR agonist with strong biological activity.
Vonafexor: Exhibits similar FXR agonistic properties and is used in related research.
Uniqueness of Turofexorate Isopropyl: this compound stands out due to its high selectivity and potency as an FXR agonist. Its unique chemical structure allows for effective binding to the FXR ligand-binding domain, making it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INASOKQDNHHMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978825 | |
| Record name | Turofexorate isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629664-81-9 | |
| Record name | Turofexorate isopropyl [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Turofexorate isopropyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Turofexorate isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUROFEXORATE ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

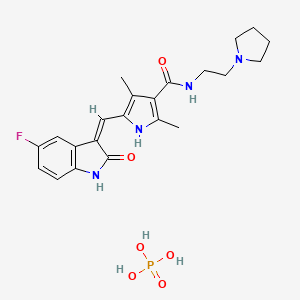
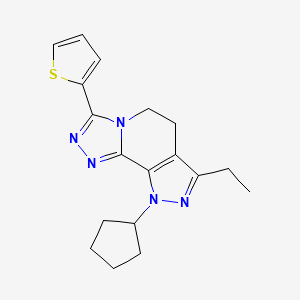
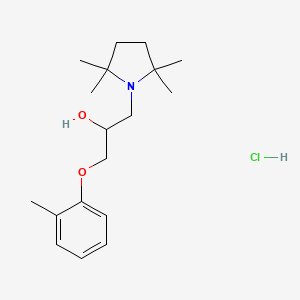
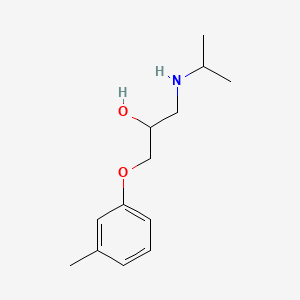
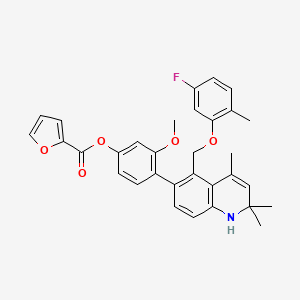
![2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE](/img/structure/B1683205.png)
